molecular formula C10H6BrNO B1439949 8-Bromoquinoline-4-carbaldehyde CAS No. 898391-87-2

8-Bromoquinoline-4-carbaldehyde

Cat. No.: B1439949
CAS No.: 898391-87-2
M. Wt: 236.06 g/mol
InChI Key: JRKLRIAIMIKGHT-UHFFFAOYSA-N
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Description

8-Bromoquinoline-4-carbaldehyde is an organic compound with the molecular formula C10H6BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 8th position and an aldehyde group at the 4th position on the quinoline ring. It is typically found as a crystalline solid and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinoline-4-carbaldehyde can be achieved through several methods. One common approach involves the bromination of quinoline followed by formylation. The bromination is typically carried out using bromine or a bromine source in the presence of a catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and formylation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromoquinoline-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Bromoquinoline-4-carbaldehyde is used in a variety of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromoquinoline-4-carbaldehyde involves its interaction with various molecular targets. The bromine atom and the aldehyde group confer unique reactivity to the compound, allowing it to participate in a range of chemical reactions. These interactions can affect biological pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

    8-Chloroquinoline-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.

    8-Iodoquinoline-4-carbaldehyde: Similar structure but with an iodine atom instead of bromine.

    Quinoline-4-carbaldehyde: Lacks the halogen substituent.

Uniqueness: 8-Bromoquinoline-4-carbaldehyde is unique due to the presence of the bromine atom, which enhances its reactivity and allows for specific chemical transformations that are not possible with other halogenated quinoline derivatives .

Properties

IUPAC Name

8-bromoquinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-9-3-1-2-8-7(6-13)4-5-12-10(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKLRIAIMIKGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676540
Record name 8-Bromoquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898391-87-2
Record name 8-Bromoquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromoquinoline-4-carbaldehyde
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Synthesis routes and methods

Procedure details

As shown in step 9-iii of Scheme 9, selenium dioxide (764.7 g, 6.754 mol) was taken up in 3.25 L of dioxane and 500 mL of water. The stirred solution was heated to 77° C. and 8-bromo-4-methylquinoline (compound 2030, 500 g, 2.251 mol) was added in one portion. The reaction mixture was stirred at reflux for 30 minutes and then cooled with a water bath to about 45° C., at which temperature a precipitate was observed. The suspension was filtered through diatomaceous earth which was subsequently washed with the hot THF to dissolve any residual solids. The filtrate was concentrated to a minimum volume under reduced pressure and 2M NaOH (2.81 L, 5.63 mol) was added to achieve a pH of 8 to 9. The reaction mixture was stirred at this pH for 30 minutes. A precipitate resulted which was collected by filtration and air-dried overnight to produce 8-bromoquinoline-4-carbaldehyde (compound 2031) as an yellowish solid: MS=236.16 (M+H); 1H NMR (300 MHz, CDCl3) δ 10.52 (s, 1H), 9.34 (d, J=4.2 Hz, 1H), 9.05 (dd, J=8.5, 1.2 Hz, 1H), 8.18 (dd, J=7.5, 1.3 Hz, 1H), 7.88 (d, J=4.2 Hz, 1H), 7.60 (dd, J=8.5, 7.5 Hz, 1H). This material was used as is in subsequent reactions.
Quantity
764.7 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.81 L
Type
reactant
Reaction Step Three
Quantity
3.25 L
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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